(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for further research and application.
This compound can be classified as:
The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride typically involves the following steps:
The reactions typically require controlled temperatures and specific solvents to ensure high yields and purity. Common reagents include hydrazine, formaldehyde, and hydrochloric acid.
The molecular formula for (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride is . The structure features a pyrazole ring connected to an oxane group, with a methanamine substituent.
Cl.NCC1=CN(C2=CC=CC=C2)N=C1
VUXNCPAUTHHANH-UHFFFAOYSA-N
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride can participate in various chemical reactions:
Reagents used in these reactions may include oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.
The mechanism of action for (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride largely depends on its specific application:
Relevant data indicates that the compound has a melting point around 150–160 °C, which is typical for similar pyrazole derivatives .
(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4